Cas no 2034363-41-0 (N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide)

N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide Chemical and Physical Properties
Names and Identifiers
-
- F6475-3847
- 2034363-41-0
- N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
- AKOS026689797
-
- Inchi: 1S/C21H21N3O3S/c1-14-23-19(13-28-14)15-3-2-4-17(11-15)24-21(25)16-5-8-22-20(12-16)27-18-6-9-26-10-7-18/h2-5,8,11-13,18H,6-7,9-10H2,1H3,(H,24,25)
- InChI Key: LNCNHXFJQYVEDU-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(=C1)C1=CC=CC(=C1)NC(C1C=CN=C(C=1)OC1CCOCC1)=O
Computed Properties
- Exact Mass: 395.13036271g/mol
- Monoisotopic Mass: 395.13036271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 517
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: 3.5
N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-3847-20μmol |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
2034363-41-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6475-3847-25mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
2034363-41-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6475-3847-15mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
2034363-41-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6475-3847-40mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
2034363-41-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F6475-3847-50mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
2034363-41-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F6475-3847-75mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
2034363-41-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F6475-3847-10μmol |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
2034363-41-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-3847-3mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
2034363-41-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-3847-20mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
2034363-41-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6475-3847-5mg |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
2034363-41-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide Related Literature
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
Recent Advances in the Study of N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (CAS: 2034363-41-0)
The compound N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (CAS: 2034363-41-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
One of the key areas of investigation has been the compound's role as a kinase inhibitor. Preliminary data suggest that it exhibits selective inhibition against specific kinase targets involved in cell proliferation and survival pathways. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to understand the binding interactions between the compound and its target proteins. These studies have provided valuable insights into the structural determinants of its inhibitory activity, paving the way for the design of more potent analogs.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated its ability to modulate key inflammatory mediators, such as cytokines and chemokines. These findings highlight its dual functionality, making it a compelling candidate for further development in diseases where both inflammation and aberrant cell signaling play a role.
Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability, metabolism, and excretion profiles. Results indicate that it possesses favorable pharmacokinetic properties, including good oral absorption and moderate half-life, which are critical for its therapeutic application. However, challenges such as potential drug-drug interactions and off-target effects remain to be addressed in future studies.
Overall, the latest research on N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide underscores its potential as a versatile therapeutic agent. While significant progress has been made in understanding its biological activities, further investigations are needed to fully exploit its clinical potential. Ongoing studies are expected to provide deeper insights into its safety profile and efficacy in human trials, ultimately determining its viability as a drug candidate.
2034363-41-0 (N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide) Related Products
- 1806774-44-6(3-(Aminomethyl)-4-(difluoromethyl)-2-methyl-5-(trifluoromethoxy)pyridine)
- 1252270-68-0(4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide)
- 351002-79-4(Oenanthacid-4-(trifluormethyl)-umbelliferone)
- 2576471-49-1(DBCO-SS-COOH)
- 288-16-4(Isothiazole)
- 1222098-11-4(1-Cyclopropylcyclopentan-1-amine;hydrochloride)
- 2115589-43-8(ethyl 7-amino-5-hydroxypyrazolo1,5-apyrimidine-2-carboxylate)
- 2172105-33-6(3-N,4-diethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopropanoic acid)
- 1796958-30-9(2-(2-Chlorophenyl)-1-(8,9-dihydro-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone)
- 1033016-00-0((2S,3R)-2-(benzylamino)-3-hydroxybutanoic acid)




